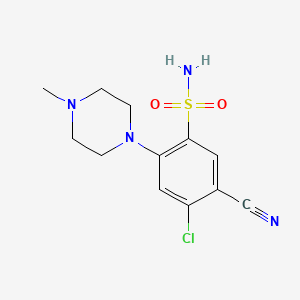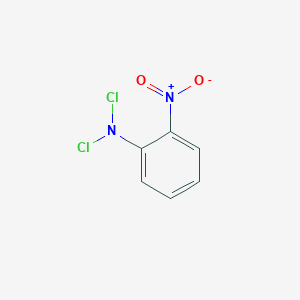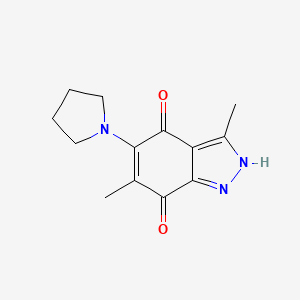![molecular formula C13H14Cl2N2 B14620504 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- CAS No. 58831-26-8](/img/structure/B14620504.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the imidazole ring and the attachment of the 2,4-dichlorophenyl group .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1-Acetyl-2-[(2,6-dichlorophenyl)amino]-4,5-dihydro-1H-imidazole: Used as a reference standard in pharmaceutical research.
Uniqueness: 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The 2,4-dichlorophenyl group enhances its reactivity and potential therapeutic applications, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
58831-26-8 |
|---|---|
Molekularformel |
C13H14Cl2N2 |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)butyl]imidazole |
InChI |
InChI=1S/C13H14Cl2N2/c1-2-10(8-17-6-5-16-9-17)12-4-3-11(14)7-13(12)15/h3-7,9-10H,2,8H2,1H3 |
InChI-Schlüssel |
OOUDWEPJNNTPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
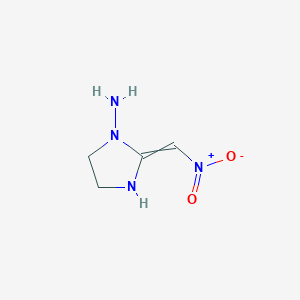
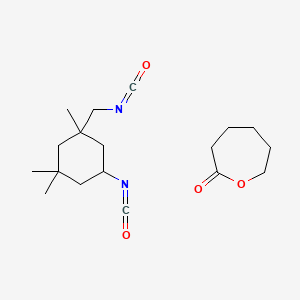
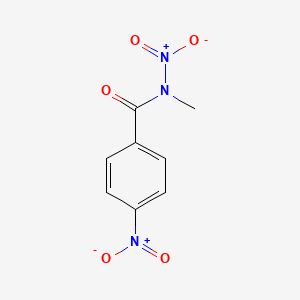
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

